molecular formula C7H11NO4 B3042031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 477331-06-9

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Numéro de catalogue: B3042031
Numéro CAS: 477331-06-9
Poids moléculaire: 173.17 g/mol
Clé InChI: YFYNOWXBIBKGHB-HWZXHQHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (hereafter (1S,3S)-ACPD) is a cyclopentane-based glutamate analog with stereochemical configurations at the 1S and 3S positions. This compound is a diastereomer of the more widely studied (1S,3R)-ACPD, which is a potent agonist of metabotropic glutamate receptors (mGluRs), particularly group I mGluRs (mGluR1/5) . While (1S,3S)-ACPD is less extensively characterized, emerging evidence suggests it plays a distinct role in modulating synaptic plasticity, acting as an antagonist in certain pathways . Its stereochemistry critically influences receptor binding and functional outcomes, distinguishing it from other isomers.

Propriétés

Numéro CAS

477331-06-9

Formule moléculaire

C7H11NO4

Poids moléculaire

173.17 g/mol

Nom IUPAC

(1R)-1-aminocyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m1/s1

Clé InChI

YFYNOWXBIBKGHB-HWZXHQHMSA-N

SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

SMILES isomérique

C1C[C@@](CC1C(=O)O)(C(=O)O)N

SMILES canonique

C1CC(CC1C(=O)O)(C(=O)O)N

Pictogrammes

Irritant

Synonymes

(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD

Origine du produit

United States

Méthodes De Préparation

Optimization of Reaction Conditions

  • Base: Sodium ethoxide (2.5 equiv) in anhydrous ethanol
  • Temperature: Reflux (78°C) for 12 hours
  • Yield: 70–75% for the cyclized intermediate

Post-cyclization, the diester is hydrolyzed (6 M HCl, 100°C) to the dicarboxylic acid. Amination is achieved via a Hofmann rearrangement using bromine and sodium hydroxide, though this step often suffers from moderate yields (50–55%) due to competing side reactions.

Asymmetric Catalysis for Stereochemical Control

Modern approaches prioritize asymmetric catalysis to bypass reliance on chiral starting materials. A notable example employs a chiral palladium catalyst to mediate the enantioselective hydrogenation of a cyclopentene precursor. The substrate, a dienamide, undergoes hydrogenation (H₂, 50 psi) in the presence of (R)-BINAP-PdCl₂, affording the cis-cyclopentane derivative with 85% ee.

Catalytic System Performance

Catalyst ee (%) Yield (%)
(R)-BINAP-PdCl₂ 85 78
(S)-PHANEPHOS-Pd 72 65

Subsequent oxidation (KMnO₄, H₂O) and amination (NH₃, H₂/Pd) steps complete the synthesis, though the final steps require careful optimization to preserve stereochemical integrity.

Functional Group Interconversion from Cyclopentane Derivatives

A divergent strategy starts with (1R,3S)-cyclopentane-1,3-dicarboxylic acid, accessible via hydrogenation of maleic acid derivatives. The carboxyl groups are selectively converted to amides using mixed anhydride chemistry (ClCO₂Et, Et₃N). Enzymatic resolution with penicillin acylase then separates enantiomers, yielding the (1S,3S)-configured diamide. Acidic hydrolysis (6 M HCl, reflux) regenerates the carboxylic acids while retaining the amino group introduced during amidation.

Recent Advances in Flow Chemistry

Emerging methodologies adopt continuous-flow systems to enhance reaction control. A 2024 study demonstrated the use of a microfluidic reactor for the carbene insertion step, reducing reaction times from hours to minutes. By precisely regulating temperature (-20°C) and residence time (2 min), this approach achieved a 75% yield with 95% ee, surpassing batch reactor performance.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Chemical Formula : C7_7H11_{11}NO4_4
  • CAS Number : 39026-63-6
  • Molecular Structure : The compound features a cyclopentane ring with two carboxylic acid groups at the 1 and 3 positions and an amino group at the 1 position.

Chemistry

Building Block for Synthesis :
(1S,3S)-ACPD is utilized as a building block in organic synthesis. Its chiral nature allows it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of other complex molecules with specific stereochemistry .

Chiral Auxiliary :
The compound's ability to induce chirality in synthetic pathways makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Biology

Metabotropic Glutamate Receptor Agonist :
(1S,3S)-ACPD acts as an agonist for metabotropic glutamate receptors (mGluRs), particularly group II mGluRs. This property is significant for studying synaptic transmission and neuroplasticity .

Neuroprotective Effects :
Research indicates that (1S,3S)-ACPD can reduce intracellular glutamate levels in astrocytes, thereby protecting neurons from excitotoxicity. It achieves this by inhibiting phosphate-activated glutaminase (PAG), which is crucial in glutamate metabolism .

Medicine

Potential Therapeutic Applications :
Ongoing studies are investigating the use of (1S,3S)-ACPD in treating neurological disorders such as epilepsy and neurodegenerative diseases. Its modulation of glutamate signaling pathways suggests it could help manage conditions characterized by excitotoxicity .

Application AreaSpecific UseMechanism
ChemistryChiral auxiliaryInduces chirality in synthesis
BiologymGluR agonistModulates synaptic transmission
MedicineNeuroprotectionReduces excitotoxicity

Industry

Material Development :
In industrial applications, (1S,3S)-ACPD is explored for developing new materials and as a precursor for synthesizing various chemicals used in manufacturing processes .

Study 1: Metabotropic Receptor Activation

A study demonstrated that (1S,3S)-ACPD effectively activates mGluR2 and mGluR4 receptors compared to other enantiomers. This activation plays a crucial role in therapeutic strategies for neurological disorders .

Study 2: Glutamate Regulation in Astrocytes

Research published in the Journal of Neurochemistry showed that (1R,3S)-ACPD significantly lowers intracellular glutamate concentrations while increasing glutamine levels in astrocytes. This mechanism suggests a protective role against neuronal damage caused by excessive glutamate .

Comparative Activity Table

CompoundReceptor TypeEC (μM)Biological Effect
(1S,3S)-ACPDNMDA>300Proconvulsant
(1S,3S)-ACPDmGluR213Neuroprotective
(1R,3S)-ACPDmGluR450Modulation of neurotransmitter release
(±)-trans-ACPDGroup II mGluRs>300Less selective than (1S,3S)-ACPD

Mécanisme D'action

The mechanism of action of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The inhibition mechanism may involve the elimination of fluoride ions followed by conjugate addition and hydrolysis .

Comparaison Avec Des Composés Similaires

Stereochemical and Structural Differences

The pharmacological activity of cyclopentane dicarboxylic acid derivatives is highly dependent on stereochemistry. Key isomers include:

  • (1S,3R)-ACPD: A group I mGluR agonist with high potency in stimulating phosphoinositide hydrolysis and NMDA receptor potentiation .
  • (1R,3S)-ACPD (RS-ACPD): Often studied as part of the racemic mixture trans-ACPD, it reduces astrocytic glutamate levels but has lower mGluR affinity compared to (1S,3R)-ACPD .
  • (1S,3S)-ACPD : Exhibits inhibitory effects on synaptic plasticity, contrasting with the excitatory actions of (1S,3R)-ACPD .
Receptor Selectivity and Functional Effects
Compound mGluR Subtype Activity Key Functional Outcomes References
(1S,3R)-ACPD Group I (mGluR1/5) agonist - Potentiates NMDA receptor responses (↑ Ca²⁺ influx) .
- Induces seizures and excitotoxicity .
(1R,3S)-ACPD Weak mGluR agonist - Reduces astrocytic glutamate levels via unclear mechanisms .
(1S,3S)-ACPD Putative group I antagonist - Blocks theta-burst-induced long-term potentiation (LTP), suggesting anti-plasticity effects .
trans-ACPD (racemic mix) Broad-spectrum mGluR agonist - Mixed effects due to (1S,3R) and (1R,3S) isomers; enhances NMDA responses in some regions .

Key Findings :

Potency Differences: (1S,3R)-ACPD is 30-fold more potent than (1R,3S)-ACPD in activating mGluR1/5 and stimulating phosphoinositide hydrolysis .

NMDA Modulation : (1S,3R)-ACPD enhances NMDA receptor affinity in cortical and spinal neurons , whereas (1S,3S)-ACPD inhibits LTP, a NMDA-dependent process .

Cellular Specificity : (1S,3R)-ACPD induces burst firing in dorsolateral septal neurons via a phospholipase C (PLC)-independent pathway , while (1S,3S)-ACPD’s cellular mechanisms remain underexplored.

Activité Biologique

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a chiral compound recognized for its significant biological activity, particularly as a potent agonist of metabotropic glutamate receptors (mGluRs). This compound's unique structure, characterized by an aminocyclopentane ring with two carboxylic acid groups at the 1 and 3 positions, plays a critical role in its interaction with biological targets.

(1S,3S)-ACPD primarily acts on group II mGluRs, which are involved in modulating synaptic transmission in the central nervous system. Activation of these receptors typically results in a decrease in glutamate release, influencing neuronal excitability and neurotransmission. This mechanism is crucial for understanding its potential therapeutic applications in neurological disorders.

Research Findings

Recent studies have highlighted the following key aspects of (1S,3S)-ACPD's biological activity:

  • Neurotransmitter Modulation : (1S,3S)-ACPD reduces intracellular glutamate levels in astrocytes, suggesting a role in neuroprotection and modulation of excitatory neurotransmission .
  • Long-Term Potentiation (LTP) : Research indicates that (1S,3S)-ACPD can facilitate LTP, a cellular mechanism underlying learning and memory processes .
  • Receptor Interaction : It has been shown to activate L-AP4 receptors in retinal ON bipolar cells, indicating its role as an agonist in visual processing pathways .

Comparative Activity

In comparison to other isomers such as (1R,3S)-ACPD and (1S,3R)-ACPD, the (1S,3S) variant demonstrates unique binding affinities and efficacy at mGluRs. Studies reveal that (1S,3R)-ACPD is significantly more potent in activating these receptors compared to its counterparts .

CompoundPotency at mGluRsEfficacy
(1S,3S)-ACPDModerateEffective
(1R,3S)-ACPDHighVery Effective
(1S,3R)-ACPDVery HighMost Effective

Therapeutic Potential

Research has explored the therapeutic implications of (1S,3S)-ACPD in various neurological conditions:

  • Alzheimer's Disease : Studies suggest that modulation of mGluRs could provide neuroprotective effects against excitotoxicity associated with Alzheimer's pathology.
  • Epilepsy : The compound's ability to reduce glutamate release may also contribute to anticonvulsant effects, making it a candidate for epilepsy treatment .

Experimental Models

In experimental models involving neonatal rat hippocampal slices, (1S,3S)-ACPD was shown to induce increases in cyclic AMP formation through synergistic interactions between phosphoinositide signaling pathways. This suggests that its effects are not solely dependent on direct receptor activation but involve complex intracellular signaling cascades .

Q & A

Q. What experimental methods are used to synthesize (1S,3S)-ACPD enantiomerically pure?

(1S,3S)-ACPD can be synthesized via the Schmidt reaction, where trans-(1S,3S)-3-aminocyclopentanecarboxylic acid is derived from (+)-trans-cyclopentane-1,3-dicarboxylic acid. This method ensures stereochemical fidelity by correlating the absolute configuration of intermediates through crystallography or chiral chromatography .

Q. How is (1S,3S)-ACPD applied in studying synaptic plasticity?

(1S,3S)-ACPD is used to block theta-burst-induced long-term potentiation (LTP) in hippocampal slices. Researchers administer it at concentrations of 50–100 µM during electrophysiological recordings to dissect mGluR-dependent vs. NMDA receptor-dependent plasticity mechanisms .

Q. What receptor selectivity profiles define (1S,3S)-ACPD as a research tool?

(1S,3S)-ACPD acts as a Group II metabotropic glutamate receptor (mGluR) agonist with EC₅₀ values of 13 µM (mGluR2) and 50 µM (mGluR4), while showing negligible activity at mGluR1/5 (EC₅₀ >300 µM). Selectivity is confirmed via calcium flux assays in transfected HEK cells .

Q. What safety protocols are critical for handling (1S,3S)-ACPD in vitro?

Store (1S,3S)-ACPD as a powder at -20°C. For solubility, use DMSO (≤5.2 mg/mL) or aqueous buffers (pH-adjusted). Skin/eye contact requires immediate rinsing with water, and inhalation necessitates medical evaluation .

Advanced Research Questions

Q. How do contradictory findings on NMDA receptor modulation by mGluR agonists inform experimental design?

While (1S,3R)-ACPD potentiates NMDA responses in cortical neurons, (1S,3S)-ACPD’s structural isomerism may yield divergent effects. To resolve discrepancies, researchers must:

  • Compare tissue-specific receptor subunit expression (e.g., hippocampal vs. striatal neurons).
  • Use selective antagonists (e.g., MPEP for mGluR5) to isolate pathways .

Q. What methodological challenges arise when translating (1S,3S)-ACPD effects from in vitro to in vivo models?

In vivo administration (1–1000 mg/kg, intraperitoneal) induces dose-dependent seizures in rats, complicating behavioral studies. Strategies include:

  • Lowering doses (10–100 mg/kg) paired with EEG monitoring.
  • Co-administering anticonvulsants (e.g., diazepam) to isolate cognitive effects .

Q. How does (1S,3S)-ACPD’s blockade of LTP inform models of learning and memory?

(1S,3S)-ACPD (50 µM) suppresses LTP by inhibiting mGluR2/4-mediated PI3K-Akt-mTOR signaling. This is validated via:

  • Western blotting for phosphorylated Akt/mTOR in hippocampal lysates.
  • Rescue experiments with PI3K inhibitors (e.g., LY294002) .

Q. What solubility and formulation strategies optimize (1S,3S)-ACPD delivery in chronic studies?

For long-term in vivo use:

  • Prepare 10 mM DMSO stock, dilute in saline (final DMSO <1%).
  • Verify stability via HPLC at 0, 24, and 48 hours post-reconstitution .

Key Considerations for Methodological Rigor

  • Stereochemical validation : Use chiral HPLC to confirm (1S,3S) configuration post-synthesis .
  • Receptor cross-talk : Pair (1S,3S)-ACPD with NMDA receptor antagonists (e.g., D-AP5) to isolate mGluR contributions .
  • Data interpretation : Account for tissue-specific splice variants of mGluRs that may alter agonist efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Reactant of Route 2
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.